Alobresib

Overview

Description

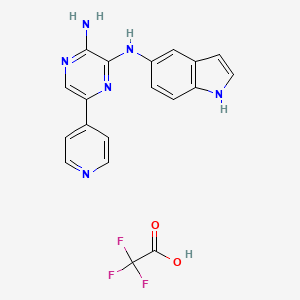

Alobresib, also known as GS-5829, is a small molecule drug that is currently under investigation . It is a BET bromodomain inhibitor, which represents a highly effective therapeutic agent against recurrent/chemotherapy resistant uterine serous carcinoma (USC) overexpressing c-Myc .

Molecular Structure Analysis

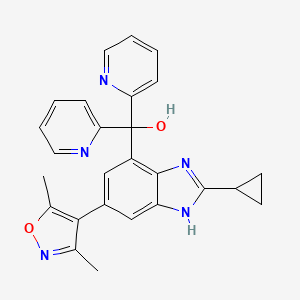

The molecular formula of Alobresib is C26H23N5O2 . The average molecular weight is 437.49 . The InChI key is CMSUJGUHYXQSOK-UHFFFAOYSA-N .

Scientific Research Applications

Treatment of Metastatic Castrate-Resistant Prostate Cancer

Alobresib has been used in clinical trials for the treatment of metastatic castrate-resistant prostate cancer . The study consisted of two phases: Dose Escalation (Phase 1b) and Dose Expansion (Phase 2). The Dose Escalation phase aimed to characterize the safety, tolerability, and determine the maximum tolerated dose (MTD) of Alobresib as a single agent and in combination with Enzalutamide .

Combination Therapy with Enzalutamide

In the Dose Expansion phase of the same study, the efficacy of Alobresib combined with Enzalutamide was evaluated in participants with metastatic castrate-resistant prostate cancer who have progressed while receiving treatment with abiraterone .

Single Agent Therapy for Prostate Cancer

The study also evaluated the efficacy of Alobresib as a single agent in participants with metastatic castrate-resistant prostate cancer who have progressed while receiving Enzalutamide .

Treatment of Advanced Solid Tumors and Lymphomas

Alobresib has been investigated for its safety, tolerability, pharmacokinetics, and pharmacodynamics as a monotherapy in participants with advanced solid tumors and lymphomas . The primary objectives of this study were to characterize the safety and tolerability and determine the maximum tolerated dose (MTD) or recommended dose for phase 2 study (RDP2) of Alobresib .

Combination Therapy with Exemestane or Fulvestrant

In the same study, Alobresib was also evaluated in combination with Exemestane or Fulvestrant in participants with advanced estrogen receptor positive breast cancer .

Treatment of Uterine Serous Carcinoma

Researchers have investigated the activity of Alobresib against primary uterine serous carcinoma cultures and xenografts . Alobresib was found to inhibit cell proliferation in primary uterine serous carcinoma cell lines .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Alobresib is a BET bromodomain inhibitor . It primarily targets the BET bromodomain proteins BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function .

Mode of Action

Alobresib acts by reversibly binding to the BET bromodomain proteins . This binding prevents the protein-protein interaction between BET proteins and acetylated histones and transcription factors . This disruption in interaction leads to changes in gene expression, particularly affecting those genes that are crucial for cell proliferation and survival .

Biochemical Pathways

It is known that bet proteins, especially brd4, are involved in various diseases, including cancer and inflammatory diseases . By inhibiting BET proteins, Alobresib may affect multiple pathways involved in these diseases .

Pharmacokinetics

The pharmacokinetic properties of Alobresib are still under investigation . Preliminary studies suggest that Alobresib exhibits excellent oral bioavailability . The absorption, distribution, metabolism, and excretion (ADME) properties of Alobresib, as well as its half-life and clearance rate, are yet to be fully characterized .

Result of Action

Alobresib has demonstrated significant anti-proliferative effects in various cancer cell lines . For instance, it has been shown to inhibit cell proliferation in primary uterine serous carcinoma cell lines . In addition, Alobresib impairs tumor growth in xenograft models . It also significantly reduces the expression of c-Myc, a protein that is often overexpressed in various types of cancer .

Action Environment

Ongoing clinical trials are expected to provide more insights into these aspects .

properties

IUPAC Name |

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUJGUHYXQSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alobresib | |

CAS RN |

1637771-14-2 | |

| Record name | Alobresib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637771142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alobresib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALOBRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QBL0BLP3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

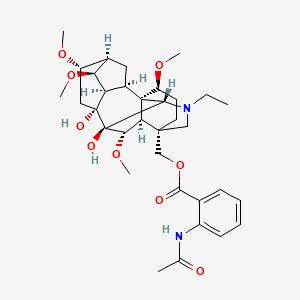

![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)

![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)